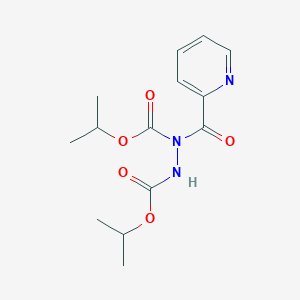
Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C8H16N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of 108°C .
準備方法
Synthetic Routes and Reaction Conditions
Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate can be synthesized through the esterification of hydrazine-1,2-dicarboxylic acid with isopropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The major products depend on the nucleophile used but typically include substituted hydrazines.
科学的研究の応用
Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
作用機序
The mechanism of action of diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of hydrazine-related enzymes and disruption of metabolic processes .
類似化合物との比較
Similar Compounds
- Diisopropyl hydrazine-1,2-dicarboxylate
- Hydrazine-1,2-dicarboxylic acid diisopropyl ester
- N,N’-Bi [carbamic acid isopropyl] ester
Uniqueness
Diisopropyl 1-picolinoylhydrazine-1,2-dicarboxylate is unique due to its picolinoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the picolinoyl group plays a crucial role in the compound’s activity .
特性
IUPAC Name |
propan-2-yl N-(propan-2-yloxycarbonylamino)-N-(pyridine-2-carbonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-9(2)21-13(19)16-17(14(20)22-10(3)4)12(18)11-7-5-6-8-15-11/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCMCBXAHCJWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NN(C(=O)C1=CC=CC=N1)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
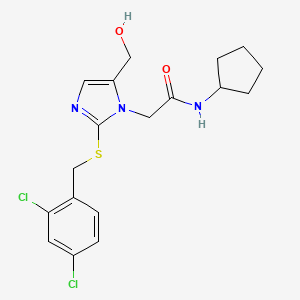
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
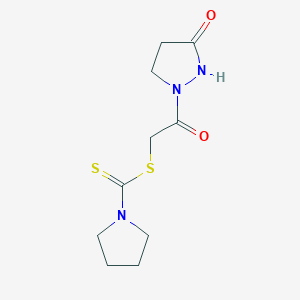
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2910165.png)
![({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)dimethylamine](/img/structure/B2910166.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2910169.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2910170.png)
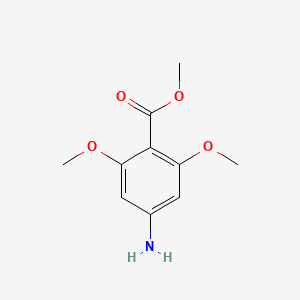
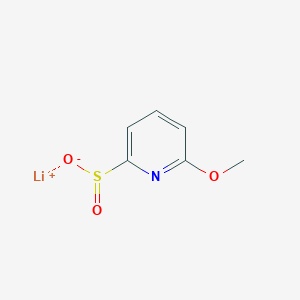
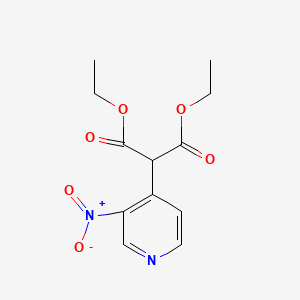
![3-(3-chlorophenyl)-5-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2910179.png)
![5-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2910181.png)
